2-(2-fluorophenoxy)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide
Description
2-(2-fluorophenoxy)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide is a complex organic compound that features a fluorophenoxy group, a pyridinyl group, and a pyrazinyl group
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c1-13(26-17-7-3-2-6-15(17)20)19(25)24-12-16-18(23-10-9-22-16)14-5-4-8-21-11-14/h2-11,13H,12H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBQFLGXAIEYSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC=CN=C1C2=CN=CC=C2)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the fluorophenoxy intermediate: This step involves the reaction of 2-fluorophenol with an appropriate halogenated compound under basic conditions to form the fluorophenoxy intermediate.
Synthesis of the pyrazinyl intermediate: The pyrazinyl intermediate can be synthesized through a series of reactions involving the functionalization of pyrazine derivatives.
Coupling reaction: The final step involves the coupling of the fluorophenoxy intermediate with the pyrazinyl intermediate under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Hydrolysis of the Acetamide Group
The amide bond undergoes hydrolysis under acidic or alkaline conditions. In alkaline media (e.g., NaOH), cleavage produces 2-(2-fluorophenoxy)acetic acid and 3-(pyridin-3-yl)pyrazin-2-ylmethanamine. Kinetic studies of similar acetamides show hydrolysis rates depend on steric hindrance and electronic effects from the fluorophenoxy group .
| Reaction | Conditions | Reagents | Products |
|---|---|---|---|
| Amide hydrolysis | 1M NaOH, 80°C, 6h | NaOH | 2-(2-fluorophenoxy)acetic acid + 3-(pyridin-3-yl)pyrazin-2-ylmethanamine |
Reduction of the Amide Group
The acetamide moiety can be reduced to a primary amine using LiAlH₄. For example:
This reaction is critical for modifying the compound’s pharmacokinetic properties.
Electrophilic Aromatic Substitution
The fluorophenoxy group participates in nitration and halogenation at the para position relative to the fluorine atom. For example:
Reactivity is enhanced by electron-withdrawing effects of the fluorine atom .
Cross-Coupling Reactions
The pyrazine and pyridine rings enable Suzuki-Miyaura couplings with aryl boronic acids. For example, coupling at the pyrazine C-5 position introduces aryl groups (e.g., phenyl, pyridyl) :
| Reaction | Catalyst | Conditions | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(dppf)Cl₂ | DMF, 80°C, 12h | 72–85% |
Functionalization of the Pyridine Ring
The pyridin-3-yl group undergoes N-oxidation (e.g., with mCPBA) and alkylation (e.g., with methyl iodide) . These modifications alter hydrogen-bonding interactions in biological systems .
Oxidation of the Pyrazine Ring
Pyrazine rings are resistant to oxidation, but strong oxidants like KMnO₄ convert them into pyrazine N-oxides. This reaction is pH-dependent, with optimal yields in neutral conditions.
Interaction with Biological Targets
While not a traditional chemical reaction, the compound’s non-covalent interactions (e.g., H-bonding with Arg752 in androgen receptors) are critical for its antiandrogen activity, as observed in analogs .
Key Findings from Structural Analogs
-
Flutamide derivatives : Replacement of nitro groups with boronic acid enhances binding specificity to Arg752 .
-
Pyridone-based antagonists : Substituents at the pyridine C-3 position significantly impact AMPA receptor affinity .
-
Pyrazinamide analogs : Fluorophenoxy groups improve metabolic stability compared to non-fluorinated analogs .
Applications De Recherche Scientifique
Molecular Formula
- Molecular Formula: C19H17FN4O2
- CAS Number: 2034396-21-7
Structural Characteristics
The compound features a fluorophenoxy group, a pyridinyl-pyrazinyl moiety, and a propanamide backbone, contributing to its unique chemical reactivity and biological activity.
Medicinal Chemistry
Therapeutic Potential
- Anti-inflammatory Activity: Research indicates that compounds similar to this one exhibit anti-inflammatory properties. The fluorine atom may enhance the lipophilicity of the molecule, potentially improving its bioavailability and efficacy in targeted therapies.
- Anticancer Properties: Preliminary studies suggest that this compound could inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.
Case Study:
A study explored the synthesis of related compounds, demonstrating that modifications to the fluorophenoxy group can significantly affect biological activity. The synthesized derivatives were tested against various cancer cell lines, showing promising results in inhibiting tumor growth .
Biochemical Research
Biochemical Assays
- The compound can serve as a probe for studying biological pathways due to its ability to interact with specific receptors or enzymes.
- It may facilitate the understanding of disease mechanisms at the molecular level by acting as an inhibitor or modulator in biochemical assays.
Case Study:
In a biochemical assay, derivatives of this compound were utilized to assess their impact on enzyme activity related to inflammatory responses. Results indicated that certain modifications enhanced inhibitory effects on target enzymes .
Material Science
Development of New Materials
- The structural characteristics of this compound make it suitable for use in developing novel materials with specific properties, such as enhanced thermal stability or electrical conductivity.
- Its application in polymer chemistry is being explored for creating advanced materials with tailored functionalities.
Research Findings:
Studies have shown that incorporating such compounds into polymer matrices can improve mechanical properties and thermal resistance, making them suitable for industrial applications .
Mécanisme D'action
The mechanism of action of 2-(2-fluorophenoxy)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one: A compound with a similar pyrazinyl and fluorophenyl structure, known for its potential as a PB2 inhibitor in influenza treatment.
1H-pyrrolo[2,3-b]pyridine derivatives: Compounds with potent activities against FGFR1, 2, and 3, used in cancer therapy.
Uniqueness
2-(2-fluorophenoxy)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Activité Biologique
The compound 2-(2-fluorophenoxy)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a fluorophenoxy group and a pyridinyl-pyrazinyl moiety. The synthesis typically involves multiple steps, including the formation of key intermediates through reactions such as fluorination and coupling with acyl chlorides or amides under controlled conditions.
1. Inhibition of Enzymatic Pathways
Research indicates that compounds similar to 2-(2-fluorophenoxy)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide may exhibit dual inhibition of fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) enzymes. For instance, studies have shown that certain fluorinated derivatives can inhibit COX-2 enzyme activity selectively, which is crucial for managing inflammatory responses .
Table 1: IC50 Values for COX Inhibition
| Compound | COX-1 (μM) | COX-2 (μM) |
|---|---|---|
| (R)-Flu-AM1 | 6 | 20 |
| (S)-Flu-AM1 | 3 | 10 |
These findings suggest that the compound may modulate pain and inflammation through these pathways.
2. Anticonvulsant Activity
A related class of compounds has demonstrated significant anticonvulsant properties in various animal models. For example, certain derivatives have shown effectiveness in both the pentylenetetrazol (PTZ) and maximal electroshock (MES) models, indicating potential utility in treating epilepsy . The mechanism appears to involve modulation of benzodiazepine receptors, which are critical in controlling neuronal excitability.
Case Study 1: Antinociceptive Effects
A study investigating the antinociceptive effects of related compounds found that they significantly reduced pain responses in rodent models. The mechanism was attributed to the inhibition of inflammatory mediators through COX-2 inhibition, supporting the potential use of 2-(2-fluorophenoxy)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide for pain management .
Case Study 2: Antifibrotic Activity
Another study focused on the antifibrotic properties of similar compounds, revealing their ability to inhibit collagen synthesis in hepatic stellate cells. This suggests a broader therapeutic application in fibrotic diseases, potentially positioning this compound as a candidate for further development in liver fibrosis treatment .
Q & A
Q. Basic
- 1H/13C NMR : Confirm regiochemistry of fluorophenoxy and pyridinylpyrazine groups. Key signals include aromatic protons (δ 7.2–8.5 ppm) and fluorinated carbons (δ 110–125 ppm) .
- Mass spectrometry (MS) : Validate molecular weight (e.g., FAB-MS for high-resolution data) .
- HPLC : Assess purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .
How does the fluorophenoxy moiety influence the compound’s binding affinity to targets like TRPV1 or JAK3?
Q. Advanced
- TRPV1 antagonism : Fluorophenoxy groups enhance hydrophobic interactions with the receptor’s vanilloid-binding pocket. Comparative SAR studies show that 2-fluorophenoxy derivatives exhibit higher potency (IC50 < 50 nM) than non-fluorinated analogs .
- JAK3 inhibition : The pyrazinylmethyl group facilitates hydrogen bonding with the kinase’s ATP-binding site, while fluorophenoxy improves membrane permeability .
Method : Use surface plasmon resonance (SPR) or fluorescence polarization assays to quantify binding .
What strategies can resolve discrepancies in biological activity data across different in vitro assays?
Q. Advanced
- Control experiments : Include reference inhibitors (e.g., capsazepine for TRPV1) to validate assay conditions .
- Purity verification : Re-test compound batches via HPLC to rule out degradation .
- Cell-line specificity : Compare activity in multiple cell models (e.g., HEK293 vs. CHO-K1) to identify off-target effects .
How can computational modeling predict the compound’s pharmacokinetics and toxicity?
Q. Advanced
- Molecular docking : Use AutoDock Vina to simulate binding to TRPV1/JAK3 (PDB IDs: 3J9Q, 4OLI) .
- ADMET prediction : SwissADME or ProTox-II to estimate logP (target: 2–4), CYP450 inhibition, and hepatotoxicity .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
What key considerations apply to stability studies under various storage conditions?
Q. Basic
- Storage conditions : Test lyophilized vs. solution forms at -20°C, 4°C, and RT .
- Degradation analysis : Use HPLC to monitor hydrolysis of the amide bond or oxidation of the pyrazine ring .
- Excipient screening : Add antioxidants (e.g., BHT) or buffers (pH 7.4) to enhance shelf life .
What in vivo models are appropriate for evaluating efficacy and safety based on structural analogs?
Q. Advanced
- TRPV1-related pain : Rat CFA-induced inflammatory pain model with oral dosing (10–30 mg/kg) .
- JAK3-dependent inflammation : Murine collagen-induced arthritis model; monitor joint swelling via caliper measurements .
- Safety profiling : Assess hepatotoxicity (ALT/AST levels) and renal function (BUN/creatinine) in 28-day repeat-dose studies .
Which chromatographic methods are suitable for purity analysis and isolation?
Q. Basic
- Preparative HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 30% → 80% ACN) .
- Flash chromatography : Isolate intermediates with silica gel and ethyl acetate/hexane eluents (3:7 ratio) .
How can SAR studies guide the design of derivatives with improved potency?
Q. Advanced
- Pyridine/pyrazine modifications : Replace pyridin-3-yl with pyridin-4-yl to alter hydrogen-bonding patterns .
- Fluorophenoxy substitution : Test 3-fluoro vs. 4-fluoro analogs to optimize steric bulk and logP .
- Propanamide backbone : Introduce methyl groups at C2 to reduce metabolic clearance .
What experimental approaches validate target engagement in cellular models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
